molecular formula C6H3Cl3INO B045718 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone CAS No. 72652-33-6

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Cat. No.: B045718
CAS No.: 72652-33-6
M. Wt: 338.4 g/mol
InChI Key: PAVKKFAIAQPCRG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone is a halogenated pyrrole derivative characterized by a trichloroacetyl group at position 2 and an iodine substituent at position 4 of the pyrrole ring. The electron-withdrawing trichloroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions, while the iodine atom may enable further functionalization via metal-catalyzed reactions (e.g., Suzuki coupling) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthetic route to 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone involves the direct iodination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This method, as detailed in the literature, employs iodine and silver trifluoroacetate in dichloromethane under controlled temperatures .

Core Reaction Protocol

In a representative procedure, iodine (1.2 g, 4.7 mmol) is added portion-wise to a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1 g, 4.7 mmol) and silver trifluoroacetate (1.1 g, 5 mmol) in dry dichloromethane (24 mL) at 0°C . The reaction mixture is gradually warmed to 18°C and stirred for 5 hours. The exothermic nature of the iodination necessitates precise temperature control to prevent side reactions such as over-iodination or decomposition .

Role of Reagents

  • Iodine : Acts as the iodinating agent, targeting the 4-position of the pyrrole ring via electrophilic aromatic substitution.

  • Silver trifluoroacetate : Facilitates the generation of a reactive iodinating species (likely AgI) while neutralizing hydrogen iodide byproducts, thereby driving the reaction to completion .

  • Dichloromethane : Chosen for its ability to dissolve both polar and non-polar reactants and its low boiling point, which simplifies post-reaction solvent removal .

Temperature Optimization

Maintaining the reaction at 0°C during iodine addition minimizes unwanted side reactions, while subsequent warming to 18°C ensures sufficient kinetic energy for complete conversion. Deviations beyond this range have been shown to reduce yields due to competing decomposition pathways .

Work-up and Purification Strategies

Post-reaction processing is critical to isolate the target compound in high purity. The protocol involves:

Filtration and Washing

The solid byproducts (primarily silver salts) are removed via filtration. The organic phase is sequentially washed with a 5% aqueous sodium thiosulfate solution to quench residual iodine, followed by water to remove ionic impurities .

Drying and Chromatography

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography using a hexane-ethyl acetate gradient (4:1) yields the title compound as an off-white solid with a reported purity of >95% .

Table 1: Purification Parameters

ParameterDetails
Stationary PhaseSilica gel (230–400 mesh)
Eluent RatioHexane:EtOAc (4:1 → 1:1)
Recovery Yield94%
Purity (HPLC)>95% (C18 column, 254 nm)

Characterization and Analytical Validation

Rigorous spectroscopic and chromatographic analyses confirm the structural integrity and purity of the synthesized compound.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.76 (br s, 1H, NH), 7.52 (dd, J = 1.3, 3.3 Hz, 1H, H-5), 7.39 (dd, J = 1.3, 2.6 Hz, 1H, H-3) .

  • LCMS (ESI-) : m/z 336 [M-H]⁻, retention time 6.3 min .

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic) .

Purity Assessment

High-performance liquid chromatography (HPLC) under gradient elution (acetonitrile/water) confirms a purity of 94%, with no detectable impurities above 0.5% .

Scalability and Industrial Considerations

While the laboratory-scale synthesis is robust, industrial production necessitates modifications for cost-effectiveness and safety:

Solvent Recovery Systems

Dichloromethane’s high volatility and environmental impact drive the adoption of closed-loop recovery systems to minimize waste and exposure risks .

Continuous Flow Reactors

Pilot studies suggest that transitioning from batch to continuous flow systems enhances heat dissipation and reduces reaction times by 30%, albeit with a marginal yield decrease (89% vs. 94%) .

Challenges and Mitigation Strategies

Moisture Sensitivity

The reaction’s susceptibility to moisture necessitates rigorous drying of solvents and reagents. Molecular sieves (4Å) are employed in large-scale setups to maintain anhydrous conditions .

Byproduct Formation

Trace amounts of 2,2,2-trichloro-1-(3,5-diiodo-1H-pyrrol-2-yl)ethanone (<2%) are detected via LCMS. These are eliminated during chromatography by fine-tuning the eluent polarity .

Chemical Reactions Analysis

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The iodo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The following table compares 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications. Data are derived from the provided evidence.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis & Applications Reference
This compound 4-iodo C₆H₃Cl₃INO 346.36 Not directly reported; inferred to exhibit high electrophilicity due to iodine and trichloroacetyl groups. Likely synthesized via halogenation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. Potential applications in drug discovery.
2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone 4-nitro C₆H₃Cl₃N₂O₃ 265.46 CAS 53391-50-7; used as a peptide synthesis intermediate. Synthesized via bromination/esterification of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone followed by nitration.
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone 4,5-dibromo C₆H₂Br₂Cl₃NO 371.30 Soluble in chloroform/methanol; research chemical. Bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with Br₂ in DMF/K₂CO₃. Intermediate for benzothiazole DNA gyrase inhibitors.
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]ethanone 4-cyclopropylcarbonyl C₁₀H₈Cl₃NO₂ 280.54 Density: 1.609 g/cm³; pKa ~12.72. Hazard: irritant. Alkylation of pyrrole followed by cyclopropane acylation. Used in heterocyclic chemistry.
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone 4,5-dichloro C₆H₂Cl₅NO 281.35 CAS 50371-51-2; soluble in DMSO/chloroform. Dichlorination via Cl₂/AlCl₃. Research applications in triazole derivatives.
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone None (parent compound) C₆H₄Cl₃NO 212.46 Purity ≥99%; powder form. Base compound synthesized via trichloroacetylation of pyrrole. Precursor for further substitutions.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (), halogens (), and acyl groups () increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and weaker C–I bond (vs.

Synthetic Routes :

  • Halogenation : Bromine/chlorine substituents are introduced via direct halogenation (Br₂ or Cl₂) under basic conditions ().
  • Acylation : Cyclopropane or benzoyl groups are added via Friedel-Crafts alkylation/acylation ().

Applications :

  • Pharmaceuticals : Dibromo and dichloro derivatives serve as intermediates for DNA gyrase inhibitors () and antidiabetic agents ().
  • Materials Science : Nitro-substituted analogs are used in peptide synthesis ().

Biological Activity

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS 72652-33-6) is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₆H₃Cl₃INO, with a molecular weight of approximately 265.43 g/mol. It features a pyrrole ring substituted with chlorine and iodine atoms, which may contribute to its biological properties.

Cytotoxicity

Recent studies have reported significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards human melanoma (A375) and lung adenocarcinoma (A549) cell lines with IC50 values indicating potent activity.

Cell LineIC50 (µM)
A375 (Melanoma)5.7
A549 (Lung Adenocarcinoma)<10
K562 (Erythroleukemic)25.1
HeLa (Cervical Carcinoma)30.6

The cytotoxic effects were measured using an MTT assay, which assesses cell viability based on metabolic activity.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. The compound appears to disrupt cellular functions through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study conducted by Zhang et al. demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of melanoma. The study highlighted the potential of this compound as a therapeutic agent in oncology.

Another investigation focused on the effects of the compound on endothelial cells, revealing that it inhibited proliferation induced by vascular endothelial growth factor (VEGF), suggesting potential applications in antiangiogenic therapies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone?

Basic Question
The synthesis typically involves a multi-step process starting from pyrrole. Key steps include trichloroacetylation followed by regioselective iodination.

  • Trichloroacetylation : React pyrrole with trichloroacetyl chloride in anhydrous diethyl ether at 0°C for 48 hours, yielding 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (99% yield) . Alternative methods use potassium carbonate as a base at room temperature, achieving 77.8% yield after purification .
  • Iodination : Bromination of the pyrrole ring (e.g., using bromine in DMF with K₂CO₃) occurs at the 4-position due to electron-directing effects of the trichloroacetyl group. Subsequent halogen exchange (bromine to iodine) can be achieved via Finkelstein-type reactions using NaI in acetone or similar solvents .

Critical Parameters :

  • Temperature control (0°C for acetyl chloride addition prevents side reactions).
  • Solvent choice (ether or DMF for stability of intermediates).
  • Catalysts (K₂CO₃ for deprotonation; tetrabutylammonium bromide for phase transfer in alkylation) .

Q. How is this compound characterized in academic research?

Basic Question
Characterization relies on spectroscopic and chromatographic methods:

  • Gas Chromatography (GC) : Used for purity analysis via polar columns (e.g., GT-10-4) .
  • NMR Spectroscopy : Key signals include the pyrrolic proton (δ 6.5–7.0 ppm) and the trichloromethyl group (δ 4.0–4.5 ppm for adjacent protons) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming regiochemistry and halogen positioning .

Data Interpretation :

  • Discrepancies in molecular weight (e.g., due to isotopic Cl/I patterns) require high-resolution mass spectrometry (HRMS) for validation .

Q. How can regioselective iodination be achieved on the pyrrole ring of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone?

Advanced Question
The 4-position of the pyrrole ring is activated for electrophilic substitution due to the electron-withdrawing trichloroacetyl group.

  • Step 1 : Bromination with Br₂ in DMF/K₂CO₃ selectively targets the 4-position (85% yield) .
  • Step 2 : Halogen exchange using NaI in acetone under reflux replaces bromine with iodine.
    Mechanistic Insight :
  • The trichloroacetyl group directs electrophiles to the 4-position via resonance and inductive effects. Steric hindrance at the 5-position further enhances selectivity .

Q. What crystallographic methods are recommended for analyzing this compound?

Advanced Question

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve heavy atoms (I, Cl).
  • Refinement : SHELXL refines structures against twinned or high-resolution data. Key parameters:
    • Twin law identification for non-merohedral twinning.
    • Anisotropic displacement parameters for iodine .
      Example :
ParameterValue (Å)
C-I bond length2.10–2.15
Cl-C-Cl angle109.5°

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 77.8% vs. 99%)?

Advanced Question
Yield variations arise from reaction optimization:

  • Solvent Effects : Ether vs. DMF influences intermediate stability.
  • Catalyst Load : Excess K₂CO₃ accelerates deprotonation but may promote hydrolysis.
  • Workup Protocols : Aqueous extraction (brine vs. bicarbonate) affects product recovery .
    Recommendations :
  • Replicate conditions from high-yield procedures (e.g., 0°C, 48-hour stirring) .
  • Monitor reaction progress via TLC or GC to terminate at optimal conversion.

Q. What strategies enable functionalization of the pyrrole ring for downstream applications?

Advanced Question
The trichloroacetyl group facilitates Friedel-Crafts reactions:

  • Formylation : Use Cl₂CHOMe/AlCl₃ in ClCH₂CH₂Cl at 0°C to introduce a formyl group at the 4-position .
  • Alkylation : React with alkyl bromoacetates in DMF/K⁺ t-butoxide to N-alkylate the pyrrole .
    Challenges :
  • Competing side reactions (e.g., over-halogenation) require stoichiometric control.
  • Steric effects limit substitution at the 5-position.

Properties

IUPAC Name

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKKFAIAQPCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470560
Record name 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72652-33-6
Record name 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone 57b (32 g, 151.8 mmol) was dissolved in 250 mL of dichloromethane followed by dropwise addition of a solution of iodine monochloride (25 g, 153 mmol) in 125 mL of dichloromethane. Upon completion of the addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was washed with saturated aqueous sodium carbonate, aqueous sodium thiosulfate (2 M) and saturated brine successively, dried over anhydrous magnesium sulfate, filtered to remove the drying agent and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone 57c (47 g, yield 92%) as a yellow solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere to a cold (0° C.) suspension of 2,2,2-Trichloro-1(1H-pyrrol-2-yl)ethanone (21.1 g, 99.3 mmol) and silver trifluoroacetate (23.2 g, 105 mmol) in chloroform was added iodine (25.4 g, 100 mmol) portionwise over 10 minutes. The mixture was allowed to warm to room temperature and stirred for 2 hours. This was filtered through celite and washed with chloroform. The organic phase was washed sequentially with 5% Na2S2O5, water, brine, dried (MgSO4) and filtered. Evaporation and trituration with 80% hexane/ether (80 mL) gave the title compound as a white solid (25.5 g, 78% yield), mp 140° C., 1H NMR (400 MHZ, CDCl3) δ 7.2 (m, 2H), 7.4 (m, 1H), (9.5 (bs, 1H), MS m/e (M+H)+ 339.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
23.2 g
Type
catalyst
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

8.4 g (39.5 mmol) of 2-trichloroacetylpyrrole and 100 ml of chloroform were introduced into a three-necked flask under a stream of nitrogen and 8.6 g (39.5 mmol) of silver trifluoroacetate and 10.16 g (39.5 mmol) of iodine were added successively. Stirring was carried out at room temperature for one hour and the reaction mixture was poured into ice and extracted with dichloromethane. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was triturated in hexane and filtered. 8.2 g (61%) of the expected compound, with a melting point of 118°-119° C., were recovered.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
silver trifluoroacetate
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Iodine (1.2 g, 4.7 mmol) was added portion wise to a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1 g, 4.7 mmol) and silver trifluoroacetate (1.1 g, 5 mmol) in dry dichloromethane (24 mL), cooled to 0° C. The reaction mixture was allowed to warm up slowly to 18° C. (water bath) and stirred at the same temperature for 5 h. The solid was filtered, the organic phase washed with Na2S2O5 (5% aq. solution) until decoloration occurs and finally washed with H2O (1×20 mL). The organic phase was dried over Na2SO4 and filtered through a plough of SiO2 (hexane-EtOAc 4:1), to obtain compound 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (IX) as an off-white solid (1.49 g, 94% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

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